(S)-8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano(3,2-g)chromen-7-yl 3-methyl-2-butenoate
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Overview
Description
Decursin is a naturally occurring coumarin compound primarily derived from the roots of the medicinal plant Angelica gigas Nakai. It has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer properties . Decursin has shown potential in affecting cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis, making it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decursin can be synthesized through several chemical routes. One common method involves the extraction of decursin from the roots of Angelica gigas Nakai using organic solvents followed by purification through chromatographic techniques . Another approach includes the biosynthetic pathway where decursin is produced via the conversion of dimethylsuberosin to decursinol and further to decursin in the presence of cytochrome P-450 .
Industrial Production Methods: Industrial production of decursin typically involves large-scale extraction from Angelica gigas Nakai roots. The process includes drying the roots, grinding them into a fine powder, and using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and chromatography, to obtain pure decursin .
Chemical Reactions Analysis
Types of Reactions: Decursin undergoes several types of chemical reactions, including:
Oxidation: Decursin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert decursin into its reduced forms.
Substitution: Decursin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of decursin, each with unique biological activities .
Scientific Research Applications
Chemistry: Decursin serves as a lead compound for the synthesis of new derivatives with enhanced biological activities.
Biology: It is used to study cell cycle regulation, apoptosis, and autophagy in various cell lines.
Medicine: Decursin has shown promise in treating cancers, inflammatory diseases, and neurodegenerative disorders
Industry: It is used in the formulation of dietary supplements and herbal medicines due to its health benefits.
Mechanism of Action
Decursin exerts its effects through multiple molecular targets and pathways:
Cell Cycle Arrest: Decursin induces G1 phase cell cycle arrest by downregulating cyclin D1 and upregulating P21 expression
Apoptosis: It activates pro-apoptotic proteins and the caspase cascade, leading to programmed cell death.
Anti-inflammatory: Decursin modulates growth factors, transcription factors, and cellular enzymes to reduce inflammation.
Antioxidant: It scavenges reactive oxygen species, protecting cells from oxidative stress.
Comparison with Similar Compounds
Decursin is often compared with other coumarin compounds such as decursinol angelate and dimethylsuberosin:
Decursinol Angelate: Similar to decursin, it exhibits anti-inflammatory and anticancer properties but differs in its molecular structure and specific biological activities.
Dimethylsuberosin: This compound is a precursor in the biosynthetic pathway of decursin and shares some biological activities.
Uniqueness: Decursin’s unique combination of anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, along with its ability to modulate multiple molecular targets, sets it apart from other similar compounds .
Properties
IUPAC Name |
(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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